molecular formula C7H10BrFO B6214851 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one CAS No. 2751615-51-5

2-bromo-1-(1-fluorocyclopentyl)ethan-1-one

Cat. No. B6214851
CAS RN: 2751615-51-5
M. Wt: 209.1
InChI Key:
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Description

2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one, or Fluorocyclopentyl bromide, is an organic compound belonging to the class of bromides. It is a colorless liquid, with a boiling point of 83°C and a melting point of -50°C. It is used in a variety of scientific research applications, such as synthesis of organic compounds, drug discovery, and the study of biochemistry and physiology.

Scientific Research Applications

Fluorocyclopentyl bromide is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in drug discovery, as it can be used to synthesize novel compounds with potential therapeutic effects. Additionally, it can be used to study the biochemical and physiological effects of compounds on living organisms.

Mechanism of Action

Fluorocyclopentyl bromide acts as a catalyst in the synthesis of organic compounds. It facilitates the reaction of two molecules, allowing them to bond together. This is done by increasing the reactivity of the molecules, which reduces the energy required for the reaction to occur.
Biochemical and Physiological Effects
Fluorocyclopentyl bromide has been shown to have a variety of biochemical and physiological effects on living organisms. It has been shown to be toxic to aquatic organisms, and can also act as an irritant to the skin and eyes. Additionally, it has been shown to be an endocrine disruptor, and can interfere with the normal functioning of hormones in the body.

Advantages and Limitations for Lab Experiments

Fluorocyclopentyl bromide has several advantages for lab experiments. It is relatively inexpensive, and is relatively easy to obtain. Additionally, it is a relatively stable compound, and can be stored for long periods of time. However, it is also toxic, and should be handled with care. Additionally, it can be difficult to synthesize, depending on the reaction conditions.

Future Directions

There are a variety of potential future directions for research involving Fluorocyclopentyl bromide. These include further research into its toxic effects on aquatic organisms, as well as its potential as an endocrine disruptor. Additionally, further research into its use as a reagent in the synthesis of organic compounds could yield novel compounds with potential therapeutic effects. Additionally, further research into its mechanism of action could yield insights into the development of more efficient catalysts. Finally, further research into its biochemical and physiological effects could yield insights into the development of novel therapeutic agents.

Synthesis Methods

Fluorocyclopentyl bromide can be synthesized by a two-step process. The first step involves the reaction of 1-fluorocyclopentanol with bromine in a reaction medium, such as dichloromethane, to yield 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one. The second step involves the reaction of the product with sodium borohydride to yield the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one involves the bromination of 1-(1-fluorocyclopentyl)ethan-1-one using bromine in acetic acid.", "Starting Materials": [ "1-(1-fluorocyclopentyl)ethan-1-one", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 1-(1-fluorocyclopentyl)ethan-1-one in acetic acid, add bromine dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Quench the reaction by pouring the mixture into ice-cold water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one as a yellow oil." ] }

CAS RN

2751615-51-5

Molecular Formula

C7H10BrFO

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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